molecular formula C24H39NO7 B12295418 Delcosine CAS No. 1356-55-4

Delcosine

Cat. No.: B12295418
CAS No.: 1356-55-4
M. Wt: 453.6 g/mol
InChI Key: BMZNJVXOLCBDPZ-UHFFFAOYSA-N
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Description

Delcosine (C₂₄H₃₉NO₇) is a lycoctonine-type C₁₉-diterpenoid alkaloid primarily isolated from Delphinium and Consolida species (e.g., C. orientalis) . Its structure features a pentacyclic skeleton with three methoxyl (-OCH₃) groups, four hydroxyl (-OH) groups, and an N-ethyl substituent . Pharmacological studies highlight its cytotoxic, antiviral, and antifungal activities, with notable potency against multidrug-resistant cancer cells and herpes simplex virus (HSV) . This compound’s reactivity under oxidative conditions (e.g., oxidation with chromic acid or N-bromosuccinimide) yields derivatives such as dehydrothis compound and N-desethylthis compound, which retain or modulate bioactivity .

Properties

CAS No.

1356-55-4

Molecular Formula

C24H39NO7

Molecular Weight

453.6 g/mol

IUPAC Name

11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,9,16-tetrol

InChI

InChI=1S/C24H39NO7/c1-5-25-10-21(11-30-2)7-6-15(26)23-13-8-12-14(31-3)9-22(28,16(13)17(12)27)24(29,20(23)25)19(32-4)18(21)23/h12-20,26-29H,5-11H2,1-4H3

InChI Key

BMZNJVXOLCBDPZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6O)OC)O)O)OC)O)COC

Origin of Product

United States

Preparation Methods

Plant Sources and Crude Extraction

This compound occurs naturally in Delphinium consolida, Delphinium ajacis, Aconitum variegatum, and related species. Fresh or dried plant material (roots, leaves, or flowers) is typically subjected to solvent extraction using methanol, ethanol, or aqueous ethanol (70–80%) under reflux. The crude extract is then acidified (pH 2–3 with HCl) to precipitate non-alkaloidal components, followed by basification (pH 9–10 with NH₄OH) to liberate free alkaloids. Liquid-liquid extraction with chloroform or dichloromethane yields a total alkaloid fraction.

Chromatographic Purification

Vacuum liquid chromatography (VLC) and preparative thin-layer chromatography (PTLC) are pivotal for isolating this compound from complex mixtures. A comparative analysis of these methods reveals distinct advantages (Table 1):

Table 1: Comparison of VLC and PTLC for this compound Isolation

Parameter VLC PTLC
Adsorbent Consumption 12 g silica/g sample 40 g silica/g sample
Solvent Volume 4.25 L 5.5 L
Time Efficiency 54 h (including preparation) 72 h
Recovery Yield 91–95% 70–80%
Resolution High (baseline separation) Moderate (band broadening)

VLC employs silica gel or alumina columns with gradient elution (petroleum ether → chloroform → chloroform-methanol). For example, a 1.0 g alkaloid mixture separated on a 12 g alumina column with chloroform-methanol (99.5:0.5) yielded 34 mg of this compound with 95% purity. PTLC, while less efficient, remains useful for small-scale isolations, requiring 2.5 mm silica plates and multiple developments with toluene-ethyl acetate-diethylamine (7:2:1).

Semi-Synthesis and Chemical Modifications

Acylation Reactions

This compound’s C-1 and C-14 hydroxyl groups are prime targets for derivatization. Reaction with acyl chlorides (e.g., acetyl, benzoyl) in pyridine at 60°C produces mono- and di-acylated analogs (Fig. 1):

$$
\text{this compound} + \text{RCOCl} \xrightarrow{\text{pyridine, 60°C}} \text{C-1 or C-14 acyl derivatives}
$$

For instance, treatment with benzoyl chloride (1.2 equiv) afforded 14-O-benzoylthis compound (82% yield), while excess reagent yielded 1,14-di-O-benzoylthis compound (67%). These derivatives are critical for structure-activity relationship (SAR) studies, particularly in anticancer research.

Methylation to Delsoline

This compound undergoes methylation at C-6 using methyl iodide (MeI) and sodium hydride (NaH) in tetrahydrofuran (THF):

$$
\text{this compound} + \text{MeI} \xrightarrow{\text{NaH, THF}} \text{Delsoline (C-6 methoxy derivative)}
$$

Optimized conditions (0°C, 4 h) achieved 78% conversion, with purification via VLC (chloroform-methanol 99:1). This reaction underscores the structural plasticity of this compound’s norditerpenoid skeleton.

Analytical Challenges and Stereochemical Validation

HPLC–APCI-MS for Stereoisomer Differentiation

This compound’s C-1 stereochemistry (α- vs β-OH) influences its pharmacological profile. High-performance liquid chromatography–atmospheric pressure chemical ionization mass spectrometry (HPLC–APCI-MS) enables differentiation of epimers via collision-induced dissociation (CID). Key spectral features include:

  • 1α-OH this compound : Dominant [M+H]⁺ ion at m/z 454.3; fragment ions at m/z 436 (-H₂O) and 394 (-CH₃OCH₃).
  • 1β-OH this compound : Enhanced fragmentation at m/z 420 (-2H₂O) due to axial hydroxyl geometry.

X-ray Crystallography

Single-crystal X-ray analysis confirmed this compound’s bicyclic aconitane framework, with a 19-carbon skeleton and trans-fused A/D rings. The C-1 hydroxyl adopts an equatorial conformation, stabilizing intramolecular hydrogen bonds with C-14 OH.

Chemical Reactions Analysis

Oxidation Reactions

Delcosine exhibits distinct reactivity under oxidative conditions, yielding derivatives with modified functional groups.

Chromic Acid Oxidation

  • Reagents : Chromic acid in acetic acid.

  • Products : Dehydrothis compound (a carbonyl-containing derivative).

  • Mechanism : Oxidation of a methylene group to a carbonyl, forming a ketone. This reaction highlights the vulnerability of specific carbon atoms in this compound’s structure to oxidative cleavage .

Potassium Permanganate Oxidation

  • Reagents : Potassium permanganate.

  • Products : A compound (C₂₂H₃₁O₇N) losing the N-ethyl group and forming an internal ether with a carbonyl in a five-membered ring.

  • Significance : This reaction demonstrates the cleavage of the N-ethyl group and rearrangement of the ether system .

Mercuric Acetate Oxidation

  • Reagents : Mercuric acetate.

  • Products :

    • N-desethylthis compound (loss of the N-ethyl group).

    • N-desethyl-anhydrohydroxythis compound (formation of an internal ether).

    • A water-soluble carbinolamine (hydroxylation of the N-ethyl group’s methylene).

  • Mechanism : Mercuric acetate facilitates both deethylation and hydroxylation, illustrating the compound’s susceptibility to metal-catalyzed transformations .

Silver Oxide Reaction

  • Reagents : Silver oxide.

  • Products :

    • N-desethylthis compound.

    • Anhydrohydroxythis compound (C₂₄H₃₇O₇N), an internal ether.

  • Key Insight : This reaction confirms the presence of an N-ethyl group and its liability under basic conditions .

Acetylation Reactions

Acetylation modifies this compound’s hydroxyl groups, altering its physicochemical properties.

Monoacetylation

  • Reagents : Acetylation agents (e.g., acetic anhydride).

  • Product : Monoacetylthis compound, identical to naturally occurring base B.

  • Functional Groups Affected : Two hydroxyl groups are readily acetylated, while the other two resist acetylation under standard conditions .

Diacetylation

  • Reagents : Excess acetylation agents.

  • Products : Two isomeric diacetyl derivatives.

  • Observation : One derivative loses water (anhydroacetylthis compound), indicating possible rearrangement during the reaction .

Dipropionylation

  • Reagents : Propionyl chloride or similar reagents.

  • Product : Dipropionylthis compound.

  • Significance : This reaction expands the scope of esterification in this compound’s structure .

Comparative Analysis of Oxidation Products

Reaction Reagents Key Products
Chromic acid oxidationCrO₃/HOAcDehydrothis compound (carbonyl-containing derivative)
Potassium permanganateKMnO₄C₂₂H₃₁O₇N (N-ethyl loss, carbonyl in five-membered ring)
Mercuric acetate oxidationHg(OAc)₂N-desethylthis compound, N-desethyl-anhydrohydroxythis compound, carbinolamine
Silver oxide reactionAg₂ON-desethylthis compound, anhydrohydroxythis compound (C₂₄H₃₇O₇N)

Structural Implications

  • N-Ethyl Group Lability : Oxidative and basic conditions readily cleave the N-ethyl group, forming desethylated derivatives .

  • Hydroxyl Group Reactivity : Two hydroxyl groups are acetylated readily, while the others resist under standard conditions, indicating steric or electronic protection .

  • Ether Formation : Internal ether formation (anhydro derivatives) suggests intramolecular cyclization under specific conditions .

Scientific Research Applications

Pharmacological Applications

Delcosine exhibits significant biological activity, especially in cancer research. Various studies have highlighted its potential as an antitumor agent.

Antitumor Activity:

  • This compound and its derivatives have been evaluated for cytotoxic effects against several human tumor cell lines. Notably, they have shown promising antiproliferative activity against A549 (lung carcinoma), MDA-MB-231 (triple-negative breast cancer), and other cancer cell lines. For instance, a study indicated that certain this compound derivatives demonstrated IC50 values as low as 6.0 to 7.3 μM against these cell lines, suggesting potent cytotoxic effects .

Mechanism of Action:

  • The mechanism underlying the antitumor effects of this compound involves the induction of apoptosis in cancer cells. This has been linked to its ability to inhibit key signaling pathways that promote cell survival and proliferation .

Insecticidal Potential

This compound has also been explored for its insecticidal properties. Research indicates that it can be effective against agricultural pests.

Insecticidal Studies:

  • A study evaluated the insecticidal potential of various alkaloids, including this compound, against melon thrips (Thrips palmi). The results showed that this compound exhibited notable insecticidal activity, making it a candidate for developing natural insecticides .

Molecular Docking Studies:

  • In silico molecular docking studies have been conducted to understand the binding affinities of this compound with target proteins in pests. These studies help elucidate the molecular basis for its insecticidal effects .

Biochemical Research

This compound is also significant in biochemical research due to its complex structure and potential as a biochemical probe.

Oxidation Reactions:

  • Research has demonstrated various oxidation reactions involving this compound, such as those facilitated by chromic acid and the Oppenauer reaction, leading to the formation of dehydrothis compound. These reactions are crucial for understanding its chemical behavior and potential modifications for enhanced biological activity .

Table 1: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundA5496.0
This compoundMDA-MB-2317.3
1-Acetylthis compoundKB>20
14-Acetyl-1-(4-nitrobenzoyl)this compoundKB-VIN>20

Table 2: Insecticidal Activity of this compound

AlkaloidTarget PestActivity Level
This compoundThrips palmiModerate
AtropineThrips palmiLow
StrychnineThrips palmiHigh

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lycoctonine (C₂₅H₄₁NO₇)

  • Structural Differences : Lycoctonine lacks the C-1 hydroxy group present in delcosine, instead featuring a methoxy group at C-18 .
  • Bioactivity : While both compounds exhibit antiviral activity against HSV and parainfluenza (PI-3), lycoctonine shows lower cytotoxicity in cancer cells (IC₅₀ > 50 µM vs. This compound derivatives’ IC₅₀ < 10 µM) .
  • Reactivity : Lycoctonine is less prone to acetylation at C-1, a key site for enhancing this compound’s antiproliferative effects .

14-Acetylthis compound (C₂₆H₄₁NO₈)

  • Structural Differences : Acetylation of this compound’s C-14 hydroxyl group improves lipophilicity .
  • Bioactivity : The acetylated derivative exhibits enhanced antiviral potency (MNTC = 64 µg/mL vs. This compound’s MNTC = 32 µg/mL against HSV) but comparable cytotoxicity to this compound in cancer cells .

Browniine (C₂₅H₄₁NO₇)

  • Structural Differences : Browniine has an additional methyl group at C-16 and a benzoyl ester at C-14 .
  • Bioactivity : Browniine shows weaker GIRK channel inhibition (25% activity at 10 µM vs. This compound’s 45%) and reduced anticancer activity due to the absence of a C-1 acyloxy group .

Table 1: Antimicrobial and Antiviral Activities

Compound MIC against S. aureus (µg/mL) Antiviral MNTC (µg/mL, HSV) Cytotoxicity (IC₅₀, µM)
This compound 64 32 8.2 ± 0.5
Lycoctonine 64 64 >50
14-Acetylthis compound 64 64 7.9 ± 0.3
Browniine 128 16 22.1 ± 1.1

Data sources:

Table 2: Key Structural Features and Functional Impacts

Feature This compound Lycoctonine Browniine
C-1 Substituent Hydroxyl Methoxy Hydroxyl
C-14 Substituent Hydroxyl Hydroxyl Benzoyl ester
N-Substituent Ethyl Ethyl Methyl
Bioactive Sites C-1 acyloxy, C-14 hydroxy C-6 hydroxy C-14 benzoyl

Data sources:

Mechanistic and Pharmacological Insights

  • Cytotoxicity : this compound derivatives acylated at C-1 (e.g., 34-6, 34-8) show 10-fold higher potency against MDR KB-VIN cells than lycoctonine derivatives, attributed to improved membrane permeability and target binding .
  • Antiviral Action : this compound inhibits HSV replication by interfering with viral DNA polymerase, a mechanism shared with acyclovir but with a broader spectrum against RNA viruses like PI-3 .
  • GIRK Channel Modulation: this compound’s C-1 hydroxyl and C-14 methoxy groups enhance its binding to GIRK channels, making it more effective than norditerpene analogs .

Q & A

Q. What are the validated biological activities of Delcosine, and how do researchers design experiments to assess its cytotoxicity?

this compound exhibits cytotoxicity in cell-based assays, particularly against MDBK and Vero cells (MNTC values = 64 μg/mL). Experimental design should include in vitro cytotoxicity screening (e.g., MTT assay) with standardized cell lines and controlled conditions (e.g., incubation time, solvent controls). Dose-response curves and IC50 calculations are critical for reproducibility . For antiviral activity, researchers should note that this compound showed no efficacy against HSV or PI-3 in initial screens, necessitating validation across multiple viral strains .

Q. How can researchers ensure structural integrity and purity of this compound derivatives during synthesis?

Synthetic routes for this compound derivatives (e.g., C-1 and C-14 acylations) require rigorous characterization via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity assessment. emphasizes the importance of comparing spectral data with literature values for known compounds like 14-Acetylthis compound . For novel derivatives, X-ray crystallography or 2D NMR (e.g., COSY, NOESY) is recommended to confirm stereochemistry .

Q. What methodologies are used to investigate this compound's pharmacokinetic properties in preclinical studies?

Basic pharmacokinetic studies should employ LC-MS/MS for plasma concentration analysis, with protocols for bioavailability, half-life, and tissue distribution in animal models. Researchers must account for this compound's potential instability in biological matrices by optimizing sample preparation (e.g., protein precipitation, SPE) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance antiproliferative activity against multidrug-resistant (MDR) cancer cell lines?

highlights that 1-acyl derivatives of this compound (e.g., compounds 5–7 ) show potent activity against TNBC and MDR sublines. Advanced SAR studies should focus on:

  • Systematic acylation at C-1 and C-14 positions.
  • Screening across diverse cancer cell panels (e.g., NCI-60) to identify selectivity patterns.
  • Mechanistic assays (e.g., cell cycle arrest, apoptosis via flow cytometry) to confirm sub-G1 accumulation . Computational modeling (e.g., molecular docking) can predict interactions with targets like P-glycoprotein .

Q. How should researchers address contradictions in reported bioactivity data for this compound and its analogs?

Contradictions in cytotoxicity data (e.g., MNTC variations across cell lines) require:

  • Cross-validation of protocols (e.g., cell passage number, serum concentration).
  • Meta-analysis of existing studies to identify confounding variables (e.g., solvent effects, assay sensitivity) .
  • Use of standardized reference compounds (e.g., doxorubicin) as positive controls .

Q. What strategies optimize the isolation of this compound from complex plant matrices while minimizing co-extraction of structurally similar alkaloids?

Advanced purification involves:

  • Multistep chromatography (e.g., flash CC, preparative HPLC) with orthogonal stationary phases (C18 vs. HILIC).
  • LC-UV/MS-guided fractionation to track this compound-specific ions (e.g., m/z 454 [M+H]⁺).
  • Countercurrent chromatography (CCC) for high-resolution separation of polar analogs .

Methodological and Theoretical Questions

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research proposals?

  • Feasible : Prioritize derivatives with synthetic accessibility (e.g., 1-acylation over 14-acylation).
  • Novel : Focus on understudied mechanisms (e.g., immunomodulatory effects vs. direct cytotoxicity).
  • Relevant : Align with global health priorities (e.g., MDR cancer) .

Q. What statistical approaches resolve variability in this compound’s bioassay data?

Use mixed-effects models to account for batch-to-batch variability in plant extracts. For dose-response studies, nonlinear regression (e.g., four-parameter logistic model) ensures robust IC50 estimation .

Data Presentation and Reproducibility

Q. How should researchers report this compound’s spectral data to meet journal guidelines?

Follow Beilstein Journal of Organic Chemistry standards:

  • Include full NMR assignments (δ values, coupling constants) in tabular form.
  • Provide HRMS data with ionization mode and error margins (e.g., < 2 ppm).
  • Deposit raw spectral data in public repositories (e.g., Zenodo) .

Q. What steps ensure reproducibility in this compound-based pharmacological studies?

  • Publish detailed synthetic protocols (e.g., molar ratios, reaction times).
  • Share cell lines via ATCC or ECACC with authentication certificates.
  • Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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